CMPD1
Übersicht
Beschreibung
CMPD-1 ist ein nicht-ATP-kompetitiver, selektiver Inhibitor der p38 alpha-vermittelten Mitogen-aktivierten Protein-Kinase-2a-Phosphorylierung. Es ist auch bekannt, die Tubulinpolymerisation zu hemmen
Wissenschaftliche Forschungsanwendungen
CMPD-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: CMPD-1 wird als Werkzeugverbindung verwendet, um die Hemmung der p38 alpha-vermittelten Mitogen-aktivierten Protein-Kinase-2a-Phosphorylierung zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von p38 alpha in verschiedenen zellulären Prozessen zu untersuchen, einschließlich Entzündung und Zellsignaltransduktion.
Wirkmechanismus
CMPD-1 entfaltet seine Wirkung durch die selektive Hemmung der p38 alpha-vermittelten Mitogen-aktivierten Protein-Kinase-2a-Phosphorylierung. Diese Hemmung verhindert die Phosphorylierung von nachgeschalteten Zielmolekülen und moduliert so verschiedene zelluläre Prozesse. Zu den molekularen Zielmolekülen von CMPD-1 gehören p38 alpha und die Mitogen-aktivierte Protein-Kinase-2a, die an Signalwegen beteiligt sind, die mit Entzündung, Zellwachstum und Apoptose zusammenhängen .
Wirkmechanismus
Target of Action
CMPD1, also known as CMPD-1 or MK2a Inhibitor, primarily targets the MAPK activated protein kinase 2 (MK2) and MAPK activated protein kinase 3 (MK3) . These enzymes play a crucial role in various cellular processes, including cytokine production, endocytosis, cytoskeleton reorganization, cell migration, cell cycle control, chromatin remodeling, and transcriptional regulation .
Mode of Action
This compound is a selective and non-ATP-competitive inhibitor that prevents the phosphorylation and activation of MK2 . It binds to p38 MAPK, which is responsible for activating MK2 .
Biochemical Pathways
This compound affects several biochemical pathways. In the context of Chikungunya virus (CHIKV) infection, this compound modulates the actin remodeling pathway . This modulation results in the abrogation of lamellipodium formation, a crucial factor in the actin cytoskeleton remodeling pathway . In the context of glioblastoma, this compound has been found to inhibit tubulin polymerization .
Pharmacokinetics
It is known that this compound is a non-atp competitive inhibitor, which suggests that it may have different pharmacokinetic properties compared to atp-competitive inhibitors .
Result of Action
This compound has demonstrated significant effects in both viral and cancer contexts. In CHIKV infection, this compound treatment resulted in a 68% inhibition of viral infection . This was primarily due to the abrogation of lamellipodium formation, leading to a decrease in viral progeny release . In the context of glioblastoma, this compound induced mitotic arrest and apoptosis in U87 cells . It was also found to inhibit tubulin polymerization in these cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the context of CHIKV infection, the effectiveness of this compound was demonstrated in both in vitro and in vivo environments . In vivo, CHIKV-infected C57BL/6 mice demonstrated a reduction in viral copy number, lessened disease score, and better survivability after this compound treatment . .
Biochemische Analyse
Biochemical Properties
CMPD1 interacts with several biomolecules, primarily MK2 . It was originally developed as an inhibitor of MK2 activation . This compound primarily inhibits tubulin polymerization and induces apoptosis in glioblastoma cells . It also interacts with other proteins involved in the cell cycle and apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit human gastric cancer cell proliferation by inducing apoptosis and G2/M cell cycle arrest . This compound also has anti-tumor effects on human gastric cancer cell line MKN-45, possibly via downregulating oncogene c-Myc expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits tubulin polymerization and mitotic spindle formation, induces degradation of anti-apoptotic bcl-2 proteins, and leads to apoptosis of glioblastoma cells . Despite being a known inhibitor of MK2, this compound potently increases the phosphorylation of MK2 at doses strongly synergistic with SAHA .
Temporal Effects in Laboratory Settings
This compound exhibits temporal effects in laboratory settings. Single-agent this compound results in a potent G2/M arrest that is resolved over time without a significant induction of apoptosis . The combination of SAHA and this compound results in a similar or increased level of G2/M arrest, which conversely culminates in a significant induction of apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to modulate the actin remodeling pathway during chikungunya virus infection . Detailed information about the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, is not extensively documented in the literature.
Vorbereitungsmethoden
CMPD-1 kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die bestimmte Reagenzien und Bedingungen beinhalten. Eine gängige Methode beinhaltet die Verwendung von 2’-Fluor-N-(4-Hydroxyphenyl)-[1,1’-Biphenyl]-4-Butanamid als Ausgangsmaterial . Der Syntheseweg umfasst typischerweise Schritte wie Kondensation, Reduktion und Reinigung, um das Endprodukt mit hoher Reinheit zu erhalten. Industrielle Produktionsmethoden können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um Konsistenz und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
CMPD-1 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: CMPD-1 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können CMPD-1 in reduzierte Formen umwandeln und so seine chemischen Eigenschaften verändern.
Substitution: CMPD-1 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
CMPD-1 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig, da es die p38 alpha-vermittelte Mitogen-aktivierte Protein-Kinase-2a-Phosphorylierung selektiv hemmt. Zu den ähnlichen Verbindungen gehören:
Flavokawain C: Ein Melanogenese-Inhibitor mit Antitumoraktivität, der verschiedene Signalwege beeinflusst.
PF-3644022: Ein ATP-kompetitiver Inhibitor der Mitogen-aktivierten Protein-Kinase-2 mit entzündungshemmenden Wirkungen.
CMPD-1 zeichnet sich durch seinen nicht-ATP-kompetitiven Mechanismus und die selektive Hemmung spezifischer Phosphorylierungsereignisse aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen macht.
Eigenschaften
IUPAC Name |
4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO2/c23-21-6-2-1-5-20(21)17-10-8-16(9-11-17)4-3-7-22(26)24-18-12-14-19(25)15-13-18/h1-2,5-6,8-15,25H,3-4,7H2,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYAQBDIXCVKAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464220 | |
Record name | MK2a Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41179-33-3 | |
Record name | MK2a Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CMPD1?
A1: this compound is primarily characterized as a substrate-selective inhibitor of p38α mitogen-activated protein kinase (p38α MAPK), specifically targeting its interaction with the substrate MAPK-activated protein kinase 2 (MK2a). []
Q2: How does this compound's substrate selectivity differ from other p38 inhibitors?
A2: Unlike conventional p38 inhibitors that directly compete with ATP binding, this compound exhibits a unique mechanism. It selectively prevents the phosphorylation of MK2a, a downstream substrate of p38α, without significantly affecting the phosphorylation of other p38 substrates like ATF-2. []
Q3: What are the downstream consequences of this compound-mediated MK2a inhibition?
A3: this compound's inhibition of MK2a leads to a variety of downstream effects, including:
- Modulation of gene expression: this compound treatment affects the expression of genes involved in cell cycle regulation (e.g., p21), chemokine signaling (e.g., IL-8, CXCL family), and cellular differentiation. [, , ]
- Cell cycle arrest: this compound induces a potent G2/M cell cycle arrest in various cell lines, including acute myeloid leukemia (AML) cells. [, ]
- Apoptosis induction: When combined with histone deacetylase inhibitors (HDIs) like SAHA, this compound promotes significant apoptosis in AML cells, suggesting a synergistic effect. [, ]
- Alterations in microtubule dynamics: Research indicates this compound may function as a microtubule-destabilizing agent, affecting cellular morphology and processes like migration and invasion. [, ]
Q4: Does this compound affect other signaling pathways besides p38/MK2?
A4: While this compound is primarily known for targeting p38/MK2, research suggests it might influence other signaling pathways:
- LATS1/YAP1 pathway: this compound treatment has been linked to LATS1 activation and downstream YAP1 phosphorylation, suggesting potential involvement in cell cycle regulation. []
- ERK/MAPK pathway: Studies show that this compound can modulate ERK/MAPK signaling, leading to alterations in Stat3 phosphorylation and influencing antitumor effects. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C21H19FNO3, and its molecular weight is 353.38 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research abstracts do not include detailed spectroscopic data, techniques like NMR spectroscopy and mass spectrometry have been employed to characterize this compound and its analogs. [, , ]
Q7: What is known about the material compatibility and stability of this compound?
A7: The provided research abstracts do not provide specific information regarding the material compatibility and stability of this compound. Further investigation is needed to assess its performance and applications under various conditions.
Q8: Does this compound possess any catalytic properties?
A8: this compound is primarily investigated as an enzyme inhibitor and not for its catalytic properties. Its main mode of action involves binding to p38α MAPK and inhibiting its activity rather than catalyzing a specific reaction.
Q9: Have any computational studies been performed on this compound?
A9: Yes, computational techniques like molecular docking and molecular dynamics simulations have been employed to:
- Investigate the binding mode of this compound to p38α MAPK. []
- Screen for potential anti-cancer compounds targeting mutated p53. []
- Evaluate the potential of this compound analogs as inhibitors of blood coagulation factors against SARS-CoV-2. []
Q10: How do structural modifications affect this compound's activity?
A10: While limited information is available on this compound's SAR, research on its analogs suggests:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.